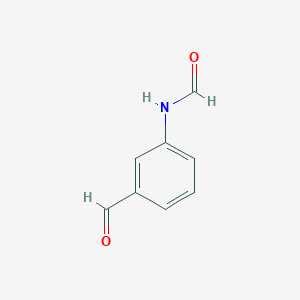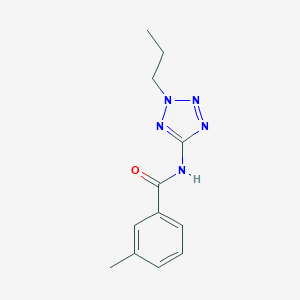
Coumarin, 3-amino-4-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin, 3-amino-4-(1-pyrrolidinyl)- is an organic compound that is widely used in scientific research applications. It is a heterocyclic compound that contains a pyrrolidine ring and a coumarin moiety. Coumarin, 3-amino-4-(1-pyrrolidinyl)- is a versatile compound that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mechanism Of Action
The mechanism of action of coumarin, 3-amino-4-(1-pyrrolidinyl)- is not fully understood. However, it is believed that this compound acts as a metal ion chelator and a hydrogen sulfide sensor. It is also believed that coumarin, 3-amino-4-(1-pyrrolidinyl)- interacts with various enzymes and proteins in the body, leading to its biological effects.
Biochemical And Physiological Effects
Coumarin, 3-amino-4-(1-pyrrolidinyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, coumarin, 3-amino-4-(1-pyrrolidinyl)- has been shown to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of coumarin, 3-amino-4-(1-pyrrolidinyl)- is its versatility. It can be used in a wide range of scientific research applications. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its toxicity. It can be toxic to cells and can cause cell death at high concentrations.
Future Directions
There are many future directions for the use of coumarin, 3-amino-4-(1-pyrrolidinyl)- in scientific research. One of the future directions is the development of new fluorescent probes based on this compound for the detection of other metal ions and biomolecules. Another future direction is the development of new bioactive compounds based on this compound for the treatment of various diseases, including cancer, bacterial infections, and viral infections. Additionally, the use of coumarin, 3-amino-4-(1-pyrrolidinyl)- in nanotechnology and material science is an area that is currently being explored.
Synthesis Methods
Coumarin, 3-amino-4-(1-pyrrolidinyl)- can be synthesized through various methods, including the Hantzsch reaction, the Pechmann condensation, and the Knoevenagel condensation. The Hantzsch reaction is the most commonly used method for the synthesis of coumarin derivatives. This method involves the condensation of a ketone, an aldehyde, and a nitrogen-containing compound in the presence of a catalyst.
Scientific Research Applications
Coumarin, 3-amino-4-(1-pyrrolidinyl)- has been extensively used in scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as zinc, copper, and iron. It has also been used as a fluorescent probe for the detection of hydrogen sulfide. In addition, coumarin, 3-amino-4-(1-pyrrolidinyl)- has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents, antibacterial agents, and antiviral agents.
properties
CAS RN |
59288-15-2 |
|---|---|
Product Name |
Coumarin, 3-amino-4-(1-pyrrolidinyl)- |
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-amino-4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H14N2O2/c14-11-12(15-7-3-4-8-15)9-5-1-2-6-10(9)17-13(11)16/h1-2,5-6H,3-4,7-8,14H2 |
InChI Key |
KUMMFXRVHNGDJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
Other CAS RN |
59288-15-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)









![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)